molecular formula C23H19Br2N3O6 B11561073 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate

2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11561073
M. Wt: 593.2 g/mol
InChI Key: YBIFORVBRIJDIY-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of brominated aromatic rings, a pyridine moiety, and a trimethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the bromination of an aromatic precursor. The key steps include:

    Bromination: Introduction of bromine atoms to the aromatic ring using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

    Hydrazone Formation: Reaction of the brominated aromatic compound with pyridine-3-carboxaldehyde to form the hydrazone intermediate.

    Esterification: Coupling of the hydrazone intermediate with 3,4,5-trimethoxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and automated systems for esterification to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone group can yield the corresponding amine.

    Substitution: The bromine atoms on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form hydrogen bonds with biological macromolecules, influencing their function. The brominated aromatic rings may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both brominated aromatic rings and a hydrazone moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H19Br2N3O6

Molecular Weight

593.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H19Br2N3O6/c1-31-18-8-14(9-19(32-2)21(18)33-3)23(30)34-20-15(7-16(24)10-17(20)25)12-27-28-22(29)13-5-4-6-26-11-13/h4-12H,1-3H3,(H,28,29)/b27-12+

InChI Key

YBIFORVBRIJDIY-KKMKTNMSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.